molecular formula C7H12O2 B12507021 3-Ethyl-4-hydroxy-3-penten-2-one CAS No. 34135-99-4

3-Ethyl-4-hydroxy-3-penten-2-one

Cat. No.: B12507021
CAS No.: 34135-99-4
M. Wt: 128.17 g/mol
InChI Key: XUBIMEGZDDWHOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-4-hydroxy-3-penten-2-one is an organic compound with the molecular formula C7H12O2 It is a member of the enone family, characterized by the presence of a carbonyl group conjugated with an alkene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-hydroxy-3-penten-2-one can be achieved through several methods. One common approach involves the aldol condensation of ethyl methyl ketone with acetaldehyde, followed by dehydration to form the enone structure. The reaction typically requires a base catalyst, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts, such as solid bases or transition metal complexes, can enhance the reaction rate and selectivity. Additionally, purification techniques like distillation and crystallization are employed to isolate the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-hydroxy-3-penten-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the enone to saturated alcohols or alkanes using reagents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, and aldehydes.

    Reduction: Saturated alcohols and alkanes.

    Substitution: Halogenated derivatives, amines, and thiols.

Scientific Research Applications

3-Ethyl-4-hydroxy-3-penten-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme activity and metabolic pathways, particularly those involving enone reductases.

    Medicine: Research explores its potential as a precursor for pharmaceuticals and its role in drug design and development.

    Industry: It is utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 3-Ethyl-4-hydroxy-3-penten-2-one involves its interaction with molecular targets through its enone and hydroxyl functional groups. The enone moiety can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial in biological systems, where the compound can act as an electrophile, forming covalent bonds with nucleophilic amino acid residues in enzymes and proteins. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and interaction with other molecules.

Comparison with Similar Compounds

3-Ethyl-4-hydroxy-3-penten-2-one can be compared with other similar compounds, such as:

    4-Hydroxy-3-penten-2-one: Lacks the ethyl group, resulting in different reactivity and applications.

    3-Methyl-3-penten-2-one: An isomer with a methyl group instead of an ethyl group, leading to variations in physical and chemical properties.

    Mesityl oxide (4-Methyl-3-penten-2-one): Another isomer with distinct industrial applications and reactivity profiles.

Properties

CAS No.

34135-99-4

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

3-ethyl-4-hydroxypent-3-en-2-one

InChI

InChI=1S/C7H12O2/c1-4-7(5(2)8)6(3)9/h8H,4H2,1-3H3

InChI Key

XUBIMEGZDDWHOD-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C)O)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.